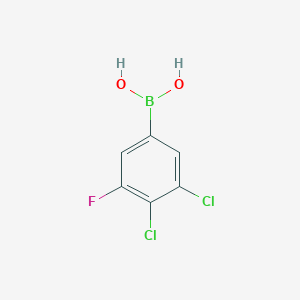
3,4-Dichloro-5-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-5-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-5-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and aryl halides.
Conditions: The reactions are usually carried out in organic solvents like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
3,4-Dichloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
作用機序
The primary mechanism of action for 3,4-Dichloro-5-fluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 3,5-Difluoro-4-formylphenylboronic acid
Uniqueness
3,4-Dichloro-5-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
生物活性
3,4-Dichloro-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in drug design and development, specifically in the context of cancer therapy and antimicrobial agents. The unique structural features of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a property that is exploited in various therapeutic applications. This compound has shown potential as an inhibitor of proteasomes and other enzymes involved in cellular signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
Case Study:
A study evaluating the effects of this compound on breast cancer cells demonstrated an IC50 value of approximately 75 μM, indicating moderate potency against these cells . The compound's mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown activity against several bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Mycobacterium tuberculosis | 0.40 µg/mL |
These results suggest that the compound can effectively inhibit bacterial growth at relatively low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. The presence and position of halogen substituents have been shown to enhance its lipophilicity and overall potency.
Table 2: Structure-Activity Relationship Insights
特性
分子式 |
C6H4BCl2FO2 |
|---|---|
分子量 |
208.81 g/mol |
IUPAC名 |
(3,4-dichloro-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H |
InChIキー |
XYJUPTQKKGYAIW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















